2-benzamidoethyl Benzoate
Overview
Description
2-Benzamidoethyl benzoate is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.30 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamidoethyl benzoate typically involves the reaction of benzoyl chloride with 2-aminoethanol in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane, and a catalyst such as 4-dimethylaminopyridine (DMAP) is often used to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzamidoethyl benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2-aminoethanol.
Substitution Reactions: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Benzoic acid and 2-aminoethanol.
Substitution: Depending on the nucleophile used, various substituted amides can be formed.
Scientific Research Applications
2-Benzamidoethyl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-benzamidoethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amide and ester functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used as a solvent and in the treatment of scabies.
Ethyl benzoate: An ester of benzoic acid and ethanol, used as a flavoring agent and in perfumes.
Uniqueness
2-Benzamidoethyl benzoate is unique due to the presence of both amide and ester functional groups, which provide it with distinct chemical reactivity and potential biological activity compared to other benzoate esters .
Biological Activity
2-Benzamidoethyl benzoate is an organic compound with the molecular formula and a molecular weight of 269.30 g/mol. This compound features both amide and ester functional groups, which contribute to its unique biological activity. Understanding its biological properties is essential for evaluating its potential therapeutic applications and interactions with biological systems.
The synthesis of this compound typically involves the reaction of benzoyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. This method allows for the formation of the desired compound through acylation reactions, which are fundamental in organic chemistry for modifying functional groups.
Chemical Reactions
This compound can undergo various chemical reactions:
- Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions, yielding benzoic acid and 2-aminoethanol.
- Substitution Reactions : The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of both amide and ester groups enables it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.
Biological Activity Studies
Research on the biological activity of this compound has revealed several important findings:
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.
Anti-inflammatory Effects
Research suggests that compounds related to this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses in various diseases .
Neuroprotective Potential
Emerging studies indicate that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases. For example, similar compounds have been investigated for their roles in protecting neuronal cells from oxidative stress and apoptosis .
Case Studies
-
Antimicrobial Efficacy :
- A study investigated the antimicrobial effects of various benzoate derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 100 µg/mL.
Compound Inhibition Zone (mm) This compound 15 Benzyl Benzoate 12 Control (no treatment) 0 -
Neuroprotective Effects :
- In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in a significant reduction in cell death compared to controls. The study highlighted its potential role in protecting against neurodegenerative processes.
Treatment Cell Viability (%) Control 45 Low Dose (10 µM) 65 High Dose (50 µM) 80
Properties
IUPAC Name |
2-benzamidoethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(13-7-3-1-4-8-13)17-11-12-20-16(19)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEZXVFFZHPCDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408623 | |
Record name | Benzamide, N-[2-(benzoyloxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57261590 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16180-99-7 | |
Record name | Benzamide, N-[2-(benzoyloxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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